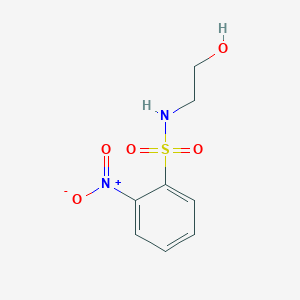

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c11-6-5-9-16(14,15)8-4-2-1-3-7(8)10(12)13/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFFUHLKZMSVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389241 | |

| Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18226-11-4 | |

| Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C8H10N2O5S. While its specific biological activities and applications in drug development are not extensively documented in publicly available literature, its structure suggests potential utility as a chemical intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, inferred synthesis protocol, and a discussion of its potential, though currently unsubstantiated, roles in research.

Chemical and Physical Properties

This compound is an organic compound belonging to the benzenesulfonamide family. The presence of a nitro group and a hydroxyethyl group imparts specific chemical characteristics.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H10N2O5S | [2][3] |

| Molecular Weight | 246.24 g/mol | [2][3] |

| CAS Number | 18226-11-4 | [2][3] |

| IUPAC Name | This compound | [1] |

| Computed XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis

Inferred Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of N-substituted sulfonamides from sulfonyl chlorides and amines.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Ethanolamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve ethanolamine (1.0 equivalent) in anhydrous dichloromethane. Add triethylamine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Sulfonyl Chloride: Dissolve 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane.[6] Add this solution dropwise to the cooled ethanolamine solution over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system to afford pure this compound.

Diagram 1: Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

Currently, there is a notable absence of published research detailing the biological activity, mechanism of action, or specific applications of this compound in drug development or as a research tool. While the sulfonamide functional group is a well-known pharmacophore present in many antibacterial, diuretic, and anticonvulsant drugs, the specific combination of the 2-nitrobenzenesulfonyl and N-(2-hydroxyethyl) moieties has not been explored in the context of biological activity in the available literature.

Signaling Pathways

Due to the lack of information on the biological targets and mechanism of action of this compound, there are no known signaling pathways associated with this compound.

Conclusion

This compound is a defined chemical entity with known physical and chemical properties. Its synthesis can be reliably predicted based on standard organic chemistry principles. However, its biological role and potential applications in pharmacology and drug development remain uncharted territory. This presents an opportunity for researchers to investigate the bioactivity of this compound, potentially uncovering novel therapeutic properties or applications as a chemical probe. Future studies should focus on screening this molecule in various biological assays to elucidate any potential pharmacological effects.

References

- 1. This compound | C8H10N2O5S | CID 3102011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18226-11-4 [chemicalbook.com]

- 3. This compound | 18226-11-4 [chemicalbook.com]

- 4. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-ニトロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide: Structure, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is a synthetic organic compound belonging to the nitrobenzenesulfonamide class. While extensive research on its specific biological activities is not widely published, its structural motifs—a nitroaromatic ring and a sulfonamide linkage—are present in numerous compounds with diverse pharmacological properties. This technical guide provides a comprehensive overview of the known physicochemical properties, spectral data, and detailed hypothetical protocols for the synthesis, purification, and characterization of this compound. Furthermore, based on the activities of structurally related molecules, a speculative exploration of its potential biological activities and mechanisms of action is presented to stimulate further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a well-defined chemical structure that dictates its physical and chemical properties.

Chemical Structure:

Molecular Formula: C₈H₁₀N₂O₅S[1]

Molecular Weight: 246.24 g/mol [1][2]

CAS Number: 18226-11-4[2]

Synonyms:

-

Benzenesulfonamide, N-(2-hydroxyethyl)-2-nitro-[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Melting Point | 83-85 °C | [3] |

| Boiling Point (Predicted) | 462.2 ± 55.0 °C | [3] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.78 ± 0.40 | [3] |

| LogP (Predicted) | 0.464 | [4] |

Table 1: Physicochemical properties of this compound.

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Spectrum Type | Data Highlights | Reference |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to the aromatic, ethyl, and hydroxyl protons are expected. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm). The methylene protons of the hydroxyethyl group will appear as two triplets, and the hydroxyl proton will be a broad singlet. | [5] |

| Infrared (IR) | Characteristic absorption bands for the sulfonyl group (S=O stretching), nitro group (N-O stretching), hydroxyl group (O-H stretching), and N-H stretching of the sulfonamide are expected. |

Table 2: Summary of spectral data for this compound.

Experimental Protocols

The following sections provide detailed, albeit generalized, protocols for the synthesis, purification, and characterization of this compound based on established methods for similar compounds.

Synthesis of this compound

This protocol describes the synthesis via the reaction of 2-nitrobenzenesulfonyl chloride with ethanolamine.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Ethanolamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane and add it dropwise to the cooled amine solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Activated charcoal (optional)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Vacuum source

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove insoluble impurities and charcoal into a clean, pre-warmed Erlenmeyer flask.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals under vacuum.

Characterization

¹H NMR Spectroscopy:

-

Dissolve a small amount of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the purified product or acquire the spectrum using an ATR-FTIR spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Hypothetical Biological Activity and Signaling Pathway

While no direct experimental data on the biological activity of this compound is currently available, the presence of the nitrobenzenesulfonamide scaffold allows for the formulation of a hypothetical mechanism of action based on the known activities of structurally related compounds. Many benzenesulfonamide derivatives are known to act as inhibitors of various enzymes, particularly carbonic anhydrases and kinases.

Postulated Mechanism of Action: Kinase Inhibition

Numerous benzenesulfonamide derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring and potentially form specific interactions within the active site.

Based on this, a plausible, yet speculative, signaling pathway that this compound might modulate is the PI3K/Akt/mTOR pathway , a critical regulator of cell proliferation, survival, and growth that is frequently hyperactivated in cancer.

Visualizing the Hypothetical Pathway

The following diagram, generated using the DOT language, illustrates the hypothetical inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Biological Evaluation

To validate the hypothetical biological activity of this compound, a systematic experimental workflow is proposed.

Proposed workflow for biological activity assessment.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that warrant further investigation into its biological potential. While direct experimental evidence of its activity is lacking, its structural similarity to known kinase inhibitors suggests that it may act on key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway. The experimental protocols and workflows outlined in this guide provide a solid foundation for future research to elucidate the pharmacological profile of this compound and its derivatives, potentially leading to the development of novel therapeutic agents. It is imperative that the hypothetical nature of the proposed biological activity is recognized and that rigorous experimental validation is conducted.

References

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide: A Technical Overview

IUPAC Name: N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, geared towards researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws parallels from closely related compounds to offer insights into its characteristics and potential applications.

Chemical and Physical Properties

This compound is a nitroaromatic organic compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₅S | [1][2] |

| Molecular Weight | 246.24 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 18226-11-4 | [2] |

| Melting Point | 83-85 °C | |

| Appearance | (Not specified, likely a solid at room temperature) | |

| Solubility | (Not specified) |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of nitrobenzenesulfonamides is generally achieved through the reaction of a corresponding nitrobenzenesulfonyl chloride with a primary or secondary amine. Therefore, a plausible synthetic route for this compound is the reaction of 2-nitrobenzenesulfonyl chloride with ethanolamine.

General Experimental Protocol (Hypothetical)

This protocol is adapted from the general synthesis of N-substituted sulfonamides and would require optimization for this specific compound.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Ethanolamine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzenesulfonyl chloride in the chosen anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

In a separate flask, prepare a solution of ethanolamine and the base in the same anhydrous solvent.

-

Add the ethanolamine solution dropwise to the cooled solution of 2-nitrobenzenesulfonyl chloride with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry) and determine its melting point.

Characterization

Characterization of the final product is crucial to confirm its identity and purity. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the structure of the molecule. A ¹H NMR spectrum for this compound is available in the SpectraBase database.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the sulfonyl (S=O), nitro (N-O), hydroxyl (O-H), and N-H groups.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Potential Biological Activities and Signaling Pathways

Potential Antimicrobial Activity

Nitroaromatic compounds, as a class, are known to possess antimicrobial properties. Their mechanism of action is often attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can damage cellular components like DNA, leading to cell death. While some benzenesulfonate derivatives have shown anticancer activity, the antimicrobial potential of this compound warrants investigation.

Potential Anticancer Activity

Several benzenesulfonate and sulfonamide derivatives have been investigated for their anticancer properties. For instance, some benzenesulfonate scaffolds have demonstrated high anticancer activity and the ability to induce G2/M cell cycle arrest. The cytotoxic effects are often linked to the induction of apoptosis and autophagy. Given these precedents, this compound could be a candidate for anticancer screening.

Potential Anticonvulsant Activity

Derivatives of N-(2-hydroxyethyl)amides have been shown to exhibit anticonvulsant activity. Although this compound belongs to a different chemical class (sulfonamide vs. amide), the presence of the N-(2-hydroxyethyl) moiety might confer some neurological activity. However, this is highly speculative and would require experimental validation.

Signaling Pathways

Due to the lack of specific biological studies on this compound, no signaling pathways have been elucidated for this compound. Future research would need to focus on identifying its cellular targets to understand its mechanism of action and the signaling cascades it may modulate.

Experimental Protocols for Biological Evaluation

Should this compound be investigated for biological activity, the following are examples of key experimental protocols that could be employed.

Antimicrobial Susceptibility Testing

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Conclusion

This compound is a compound for which fundamental chemical data is available. However, a significant gap exists in the scientific literature regarding its specific synthesis protocols and, more importantly, its biological activities and mechanisms of action. Based on the known properties of related chemical structures, it holds potential for investigation in the fields of antimicrobial and anticancer drug discovery. This technical guide serves as a foundational resource to stimulate and guide future research into this and similar nitrobenzenesulfonamide derivatives. Further experimental validation is essential to unlock the therapeutic potential of this class of compounds.

References

An In-depth Technical Guide to N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

CAS Number: 18226-11-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, a molecule of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide combines established information with reasoned postulations regarding its synthesis, properties, and potential biological applications, drawing parallels with structurally related molecules.

Chemical Properties and Data

This compound is a sulfonamide derivative characterized by a 2-nitrophenyl group and a hydroxyethyl substituent on the sulfonamide nitrogen. The ortho-nitro group significantly influences the electronic properties of the benzene ring and the reactivity of the sulfonamide moiety.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₅S | --INVALID-LINK-- |

| Molecular Weight | 246.24 g/mol | --INVALID-LINK-- |

| Predicted Melting Point | 83-85 °C | Commercial supplier data |

| Predicted Boiling Point | 462.2 ± 55.0 °C | Commercial supplier data |

| Predicted Density | 1.484 ± 0.06 g/cm³ | Commercial supplier data |

| Predicted pKa | 9.78 ± 0.40 | Commercial supplier data |

| ¹H NMR (DMSO-d₆) | Available | --INVALID-LINK-- |

Synthesis and Purification

Experimental Protocol: Synthesis

Reaction Scheme:

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Ethanolamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add a non-polar solvent like hexane or heptane until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Potential Biological Activity and Experimental Assays (Hypothetical)

There is no direct evidence in the scientific literature regarding the biological activity of this compound. However, the nitrobenzenesulfonamide scaffold is present in various compounds with documented biological effects. Based on this, we can hypothesize potential areas of investigation and the corresponding experimental protocols.

-

Hypothesis: Nitrobenzenesulfonamide derivatives can act as inhibitors of certain enzymes, such as carbonic anhydrases or kinases, due to the sulfonamide group's ability to coordinate with metal ions in active sites or participate in hydrogen bonding interactions.

Hypothetical Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for potential kinase inhibitory activity.

Materials:

-

This compound

-

Recombinant kinase of interest (e.g., a tyrosine kinase)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

A detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the kinase assay buffer.

-

In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

-

Stop the reaction and measure the kinase activity using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Hypothetical Kinase Inhibition Assay Workflow

The 2-Nitrobenzenesulfonyl (Nosyl) Group: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group has emerged as a versatile and valuable tool in modern organic synthesis, particularly in the construction of complex molecules, including peptides and pharmaceuticals. Its robust nature, coupled with its unique deprotection mechanism, offers significant advantages in multi-step synthetic strategies. This technical guide provides an in-depth overview of the nosyl protecting group, covering its fundamental properties, mechanisms of protection and deprotection, quantitative stability data, and detailed experimental protocols.

Core Properties and Applications

The nosyl group is a sulfonyl-based protecting group primarily used for primary and secondary amines. The presence of the ortho-nitro group on the benzene ring is crucial to its reactivity, rendering the sulfonamide acidic enough for facile N-alkylation and activating the aryl ring for nucleophilic aromatic substitution, which is the key to its mild deprotection.[1][2]

Key Advantages:

-

Orthogonality: The nosyl group is stable under the acidic and basic conditions typically used to remove other common amine protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), respectively. This orthogonality is critical in complex syntheses requiring selective deprotection.[3]

-

Mild Deprotection: Cleavage of the nosyl group is achieved under mild, nucleophilic conditions, most commonly using thiols in the presence of a mild base.[1][3] This avoids the harsh acidic or hydrogenolysis conditions required for Boc and Cbz removal, respectively.

-

Activation: The electron-withdrawing nature of the nosyl group increases the acidity of the N-H proton of a protected primary amine, facilitating subsequent N-alkylation reactions, a cornerstone of the Fukuyama amine synthesis.

Data Presentation: Comparative Stability of Amine Protecting Groups

The selection of an appropriate protecting group is contingent on its stability throughout a synthetic sequence. The following table summarizes the stability of the nosyl group compared to the widely used Boc and Cbz protecting groups under various conditions.

| Protecting Group | Reagents/Conditions | Stability |

| 2-Nitrobenzenesulfonyl (Nosyl) | Strong Acids (e.g., TFA, HCl) | Stable |

| Strong Bases (e.g., NaOH, KOH) | Stable | |

| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | |

| Nucleophiles (e.g., Thiols + Base) | Labile | |

| tert-Butoxycarbonyl (Boc) | Strong Acids (e.g., TFA, HCl) | Labile |

| Strong Bases (e.g., NaOH, KOH) | Stable | |

| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | |

| Nucleophiles (e.g., Thiols + Base) | Stable | |

| Benzyloxycarbonyl (Cbz) | Strong Acids (e.g., HBr/AcOH) | Labile |

| Strong Bases (e.g., NaOH, KOH) | Stable | |

| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Labile | |

| Nucleophiles (e.g., Thiols + Base) | Stable |

Mechanisms of Protection and Deprotection

The utility of the nosyl group is defined by its straightforward installation and its unique, mild removal.

Protection of Amines

The protection of a primary or secondary amine with a nosyl group is typically achieved by reacting the amine with 2-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Deprotection of Nosylamides

The cleavage of the N-S bond in a nosylamide is a key feature of this protecting group. It proceeds via a nucleophilic aromatic substitution mechanism. A soft nucleophile, typically a thiolate anion generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring of the nosyl group. This forms a Meisenheimer complex, an intermediate that subsequently collapses to release the free amine and a sulfene, which is trapped to form a stable byproduct.

Experimental Protocols

The following are detailed protocols for the protection of a primary amine with nosyl chloride and the subsequent deprotection.

Protocol 1: N-Nosylation of a Primary Amine

This procedure is a general method for the protection of primary amines.

Materials:

-

Primary amine

-

2-Nitrobenzenesulfonyl chloride (Nosyl-Cl)

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve the primary amine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 equiv) to the solution.

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equiv) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Thiol-Mediated Deprotection of a Nosylamide (Fukuyama Deprotection)

This protocol is adapted from the Fukuyama amine synthesis and is a robust method for nosyl group cleavage.

Materials:

-

N-nosylated amine

-

Thiophenol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Water bath or heating mantle

Procedure:

-

To a solution of the N-nosylated amine (1.0 equiv) in acetonitrile or DMF, add potassium carbonate (3.0 equiv) or cesium carbonate (2.0 equiv).[3]

-

Add thiophenol (2.5 equiv) to the mixture.

-

Stir the reaction mixture at room temperature or heat to 40-50 °C for 1-3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Experimental Workflow: Fukuyama Amine Synthesis

The Fukuyama amine synthesis is a powerful application of nosyl chemistry for the preparation of secondary amines from primary amines. The general workflow is depicted below.

Conclusion

The 2-nitrobenzenesulfonyl (nosyl) protecting group offers a compelling combination of stability and mild cleavage conditions, making it an invaluable asset in modern organic synthesis. Its orthogonality to other common protecting groups and its role as an activating group in the Fukuyama amine synthesis underscore its utility for researchers, scientists, and drug development professionals. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the successful implementation of nosyl chemistry in a variety of synthetic endeavors.

References

The Ortho-Nitro Group's Pivotal Role in Benzenesulfonamide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a nitro group at the ortho position of a benzenesulfonamide scaffold profoundly influences its chemical reactivity and biological activity. This in-depth technical guide explores the multifaceted role of the ortho-nitro group, delving into its electronic and steric effects, its impact on acidity and hydrogen bonding, and its implications for drug design, particularly in the context of carbonic anhydrase inhibition. Through a comprehensive review of available data, experimental protocols, and mechanistic insights, this document serves as a critical resource for professionals engaged in medicinal chemistry and drug development.

Core Physicochemical and Electronic Effects

The ortho-nitro group imparts a unique set of properties to the benzenesulfonamide molecule, primarily through a combination of strong electron-withdrawing effects and significant steric hindrance.

Inductive and Resonance Effects

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework. By resonance, the nitro group deactivates the aromatic ring by delocalizing pi-electrons, particularly at the ortho and para positions. This electron-withdrawing character is a key determinant of the reactivity of the entire molecule.

Steric Hindrance

Positioned adjacent to the sulfonamide group, the ortho-nitro group creates significant steric bulk. This steric hindrance can influence the conformation of the sulfonamide group and restrict its rotation. As will be discussed, this can have profound effects on reaction rates and intermolecular interactions.

Impact on Acidity (pKa)

The strong electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the sulfonamide proton (SO₂NH₂). By pulling electron density away from the sulfonamide nitrogen, the nitro group stabilizes the resulting sulfonamidate anion upon deprotonation, thereby lowering the pKa. While experimental pKa values for all isomers are not consistently reported in a single study, the trend generally follows the strength of the electron-withdrawing effect at the sulfonamide group.

Quantitative Data Summary

To facilitate a clear comparison of the impact of the nitro group's position, the following tables summarize key quantitative data.

| Compound | Predicted pKa | Notes |

| Benzenesulfonamide | ~10 | The parent compound, for reference. |

| 2-Nitrobenzenesulfonic Acid | -1.43 | While this is the sulfonic acid and not the sulfonamide, it illustrates the powerful acidifying effect of the ortho-nitro group on a related functional group.[1] |

| 4-Nitrobenzenesulfonamide | ~8.5 | The para-nitro group also increases acidity through its electron-withdrawing effects, though the influence may differ from the ortho position due to steric factors. |

Table 1: Predicted pKa Values of Nitro-Substituted Benzenesulfonyl Compounds.

| Compound | Target | Inhibition Constant (Kᵢ) | Selectivity Notes |

| 4-(2-mercaptophenylcarboxamido)benzenesulfonamide (reduced form) | hCA IX | 9.1 nM | This derivative, which is a thiol upon reduction of a disulfide, shows that modifications incorporating benzenesulfonamide can achieve high potency.[2] The disulfide form has a Kᵢ of 653 nM.[2] |

| A series of pyrazole- and pyridazinecarboxamide-benzenesulfonamides | hCA IX | 6.1 - 568.8 nM | Demonstrates the wide range of inhibitory potencies that can be achieved with different substitutions on the benzenesulfonamide scaffold against a key tumor-associated CA isoform.[3] |

| Various Sulfonamide Derivatives | hCA II | 3.3 - 725.6 nM | Highlights the variability in inhibition against a cytosolic CA isoform, which is often a target for off-target effects in drug design.[3] |

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives.

The Ortho-Nitro Group in Action: Impact on Reactivity

The electronic and steric properties of the ortho-nitro group manifest in several key aspects of benzenesulfonamide reactivity.

Hydrolysis Rates

While direct comparative kinetic data for the hydrolysis of ortho-, meta-, and para-nitrobenzenesulfonamide is not extensively available in the literature, studies on related N-nitrobenzenesulfonamides show that electron-withdrawing substituents influence the cleavage mechanism. For N-nitrobenzenesulfonamides with electron-withdrawing groups, the reaction proceeds via an A1 process involving the formation of YC₆H₄SO₂NH₂ and NO₂⁺.[4] This suggests that the strong electron-withdrawing nature of the ortho-nitro group would facilitate nucleophilic attack at the sulfur atom.

However, the steric hindrance imposed by the ortho-nitro group could potentially counteract this electronic effect by shielding the sulfonyl group from incoming nucleophiles. This interplay between electronic activation and steric hindrance is a critical consideration in predicting the reactivity of ortho-nitro-benzenesulfonamides.

Neighboring Group Participation

The potential for the ortho-nitro group to act as a neighboring group and participate in reactions at the sulfonamide or another adjacent functional group is an important consideration. While not extensively documented for the nitro group in this specific context, neighboring group participation is a known phenomenon that can lead to significant rate enhancements and altered stereochemical outcomes. The proximity of the nitro group's oxygen atoms to the reaction center could allow for intramolecular interactions that stabilize transition states.

Role in Drug Development: Carbonic Anhydrase Inhibition

Benzenesulfonamides are a cornerstone in the design of carbonic anhydrase (CA) inhibitors, a class of drugs with applications in treating glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is crucial for binding to the zinc ion in the active site of the enzyme.

Targeting Hypoxic Tumors with CA IX Inhibitors

In the context of oncology, the tumor-associated carbonic anhydrase IX (CA IX) is a particularly attractive target. CA IX is overexpressed in many hypoxic tumors and plays a key role in the regulation of tumor pH, promoting cell survival and proliferation.[5][6] By inhibiting CA IX, the acidic tumor microenvironment can be disrupted, leading to impaired tumor growth.[6]

The design of selective CA IX inhibitors often incorporates the benzenesulfonamide scaffold. The substitution pattern on the benzene ring, including the placement of nitro groups, is critical for achieving high affinity and selectivity for CA IX over other CA isoforms.

Signaling Pathway of Carbonic Anhydrase IX Inhibition in Hypoxic Tumors

References

- 1. 2-NITROBENZENESULFONIC ACID CAS#: 80-82-0 [m.chemicalbook.com]

- 2. Carbonic anhydrase inhibitors: Hypoxia-activatable sulfonamides incorporating disulfide bonds that target the tumor-associated isoform IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Nitrobenzenesulfonamide Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of ortho-, meta-, and para-nitrobenzenesulfonamide isomers. While direct comparative studies on the parent isomers are limited in publicly available literature, this document synthesizes data from various derivatives to highlight the influence of the nitro group's position on their pharmacological profiles. This guide covers key biological activities, quantitative data, detailed experimental protocols, and relevant signaling pathways to serve as a foundational resource for research and development in medicinal chemistry.

Introduction to Nitrobenzenesulfonamide Isomers

Nitrobenzenesulfonamides are a class of organic compounds characterized by a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂) attached to a benzene ring. The relative positions of these two functional groups give rise to three structural isomers: ortho (2-nitrobenzenesulfonamide), meta (3-nitrobenzenesulfonamide), and para (4-nitrobenzenesulfonamide). The electronic and steric properties conferred by the position of the electron-withdrawing nitro group significantly influence the molecule's reactivity, physicochemical properties, and, consequently, its biological activities. These compounds have garnered interest in medicinal chemistry for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Key Biological Activities

The primary biological activities reported for nitrobenzenesulfonamide derivatives include antimicrobial, anticancer, and carbonic anhydrase inhibitory effects. The position of the nitro group plays a crucial role in the potency and selectivity of these actions.

Antimicrobial Activity

Nitrobenzenesulfonamide derivatives have been investigated for their efficacy against a range of microbial pathogens. The nitro group is a known pharmacophore that can be reduced within microbial cells to produce reactive nitrogen species, leading to cellular damage and death.

Notably, derivatives of 2-nitrobenzenesulfonamide have demonstrated activity against Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) has shown inhibitory effects on both the promastigote and intracellular amastigote forms of the parasite[1]. Furthermore, derivatives of 4-nitrobenzenesulfonamide have exhibited antifungal activity against Candida albicans[2].

Anticancer Activity

The anticancer potential of nitrobenzenesulfonamide isomers is an emerging area of research. Their mechanisms of action are thought to involve the induction of apoptosis and the inhibition of key enzymes involved in tumor progression.

Derivatives of para-nitrobenzenesulfonamide have shown promising cytotoxic effects against various cancer cell lines. One such derivative demonstrated significant anti-proliferative activity against breast cancer cell lines MCF-7, MDA-MB-231, and HCC-1937[3]. Another study highlighted a 4-nitrobenzenesulfonamide derivative as the most potent cytotoxic agent against MOLT-3 human leukemia cells[2]. Additionally, derivatives of meta-nitrobenzenesulfonamide have been explored as hypoxic cell selective cytotoxic agents, which are particularly relevant for treating solid tumors that have regions of low oxygen[4].

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Certain CA isoforms, particularly CA IX and XII, are overexpressed in many types of tumors and are associated with tumor progression and metastasis. Sulfonamides are a well-established class of CA inhibitors.

Research has shown that 2-substituted-5-nitro-benzenesulfonamides, which are derivatives of the meta isomer, can act as potent and selective inhibitors of the tumor-associated CA IX and XII isoforms[5][6]. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of potential anticancer drugs.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for various derivatives of nitrobenzenesulfonamide isomers. It is important to note that these values are for substituted derivatives and not the parent isomers, and direct comparison between isomers based on this data should be made with caution.

Table 1: Anticancer Activity of Nitrobenzenesulfonamide Derivatives

| Compound/Isomer Derivative | Cancer Cell Line | Assay | IC₅₀ | Reference |

| p-Nitrobenzenesulfonamide derivative (Cpd 11) | MCF-7 (Breast) | CCK-8 | 15.44 µM | [3] |

| p-Nitrobenzenesulfonamide derivative (Cpd 11) | MDA-MB-231 (Breast) | CCK-8 | 9.15 µM | [3] |

| p-Nitrobenzenesulfonamide derivative (Cpd 11) | HCC-1937 (Breast) | CCK-8 | 14.67 µM | [3] |

| 4-Nitrobenzenesulfonamide derivative (Cpd 5) | MOLT-3 (Leukemia) | Cytotoxicity | 15.71 µg/mL | [2] |

Table 2: Antimicrobial Activity of Nitrobenzenesulfonamide Derivatives

| Compound/Isomer Derivative | Microorganism | Assay | IC₅₀ / Inhibition | Reference |

| 2-Nitrobenzenesulfonamide derivative (2NB) | Leishmania donovani (promastigotes) | Antileishmanial | 38.5 µg/mL | [1] |

| 2-Nitrobenzenesulfonamide derivative (2NB) | Leishmania donovani (amastigotes) | Antileishmanial | 86.4 µg/mL | [1] |

| 4-Nitrobenzenesulfonamide derivative (Cpd 5) | Candida albicans | Antifungal | 25-50% at 4 µg/mL | [2] |

Table 3: Carbonic Anhydrase Inhibition by meta-Nitrobenzenesulfonamide Derivatives

| Compound | CA Isoform | Kᵢ (nM) | Reference |

| 2-Chloro-5-nitro-benzenesulfonamide | CA II | 8.8 - 4975 | [5][6] |

| 2-Chloro-5-nitro-benzenesulfonamide | CA IX | 5.4 - 653 | [5][6] |

| 2-Chloro-5-nitro-benzenesulfonamide | CA XII | 5.4 - 653 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of nitrobenzenesulfonamide isomers.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compounds (nitrobenzenesulfonamide isomers)

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the nitrobenzenesulfonamide isomers in the appropriate broth directly in the 96-well plates. A typical concentration range to test is 0.06 to 128 µg/mL.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cell Viability Assay: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Test compounds (nitrobenzenesulfonamide isomers)

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nitrobenzenesulfonamide isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.

Signaling Pathways and Experimental Workflows

The biological activities of nitrobenzenesulfonamides are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and experimental workflows.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.

Caption: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment.

Conclusion

The nitrobenzenesulfonamide scaffold represents a promising area for the development of novel therapeutic agents. The position of the nitro group is a critical determinant of the biological activity of these compounds, influencing their antimicrobial, anticancer, and enzyme inhibitory properties. While direct comparative studies of the ortho, meta, and para isomers are needed to fully elucidate their structure-activity relationships, the existing data on their derivatives provide a strong rationale for their continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for future research aimed at harnessing the therapeutic potential of this versatile class of molecules. Further optimization of lead compounds based on the nitrobenzenesulfonamide core could lead to the development of new drugs to address unmet medical needs in oncology and infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Sulindac inhibits activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. | Semantic Scholar [semanticscholar.org]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of 2-Nitrobenzenesulfonamide Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the mechanisms of action for 2-nitrobenzenesulfonamide compounds, a class of molecules demonstrating significant therapeutic potential across various research domains. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the biological activities, signaling pathways, and experimental validation associated with these compounds.

Core Mechanisms of Action

2-Nitrobenzenesulfonamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The primary mechanisms underpinning these activities are multifaceted and target-specific.

Anticancer Activity: Dual-Pronged Inhibition

The anticancer effects of 2-nitrobenzenesulfonamide compounds are attributed to at least two distinct mechanisms: inhibition of Estrogen-Related Receptor α (ERRα) and targeting of carbonic anhydrases.

Estrogen-Related Receptor α (ERRα) Inverse Agonism: Certain p-nitrobenzenesulfonamide derivatives have been identified as potent inverse agonists of ERRα, a key regulator of oxidative metabolism and mitochondrial biogenesis that is often overexpressed in various cancers, including triple-negative breast cancer.[1][2][3] The proposed mechanism involves the binding of the 2-nitrobenzenesulfonamide compound to the ligand-binding pocket of ERRα. This interaction induces a conformational change that prevents the recruitment of coactivators, thereby repressing the transcription of ERRα target genes essential for cancer cell metabolism and proliferation.[4] Molecular docking studies suggest that these compounds can form hydrogen bonds with key residues such as Glu331 and Arg372 within the ligand-binding domain of ERRα.[3][5]

Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a well-established pharmacophore known to target zinc-containing metalloenzymes, including carbonic anhydrases (CAs).[6] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[7][8] Benzenesulfonamide derivatives, including those with a nitro substitution, have been shown to inhibit these tumor-associated CAs.[7][8] The inhibitory action is believed to result from the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme.

Antimicrobial Activity: Reductive Activation Cascade

The antimicrobial properties of 2-nitrobenzenesulfonamide compounds are primarily linked to the presence of the nitroaromatic group. The general mechanism for nitroaromatic compounds involves their reductive activation by microbial nitroreductases. This enzymatic reduction generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as reactive nitrogen species like nitric oxide.[4] These reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to microbial cell death.[4] This mechanism is a key factor in the activity of these compounds against a range of pathogens.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

While the anti-inflammatory mechanisms of 2-nitrobenzenesulfonamide compounds are less specifically defined in the available literature, related sulfonamide and benzamide compounds have been shown to exert their effects through the modulation of key inflammatory pathways. Some sulfonated compounds have demonstrated the ability to inhibit enzymes like elastase and prostaglandin cyclo-oxygenase, as well as reduce the release of pro-inflammatory cytokines such as TNFα and IL-1.[9] Furthermore, there is evidence to suggest that benzamide derivatives may inhibit the transcription factor NF-κB, a central regulator of the inflammatory response.[10] This inhibition would, in turn, suppress the expression of downstream inflammatory genes.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of selected 2-nitrobenzenesulfonamide derivatives.

| Compound Class | Target | Activity | Quantitative Value | Reference |

| p-Nitrobenzenesulfonamide derivative (Compound 11) | ERRα | Inverse Agonist | IC50 = 0.80 µM | [1][2] |

| Dibenzenesulfonamide derivatives (Compounds 7-9) | hCA IX | Inhibition | Ki = 20.7-28.1 nM | [8] |

| Dibenzenesulfonamide derivatives (Compounds 7-9) | hCA XII | Inhibition | Ki = 4.5-9.3 nM | [8] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 2-nitrobenzenesulfonamide compounds.

References

- 1. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity of (Polyphenolic)-Sulfonates and Their Sodium Salts in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitrobenzenesulfonyl (Nosyl) Group in Organic Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrobenzenesulfonyl (nosyl) group has emerged as a pivotal tool in modern organic synthesis, primarily for the protection and activation of amines. Its unique electronic properties, conferred by the strongly electron-withdrawing nitro group, allow for robust protection under a variety of reaction conditions, yet facile cleavage under specific, mild protocols. This orthogonality, combined with its ability to activate the N-H bond of primary sulfonamides for efficient alkylation, has rendered the nosyl group indispensable in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides an in-depth exploration of the discovery, history, and core applications of nosyl amides, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of key chemical transformations.

Discovery and Historical Context

The utility of sulfonamides as protecting groups for amines has been a long-standing concept in organic chemistry, with the p-toluenesulfonyl (tosyl) group being a classic example. However, the harsh conditions typically required for the cleavage of tosylamides limited their application in the synthesis of sensitive molecules.[1] The need for a more versatile and mildly cleavable sulfonamide protecting group led to the investigation of nitrobenzenesulfonamides.

A significant breakthrough in the application of nosyl amides came from the work of Tohru Fukuyama and his research group in the 1990s.[2] While developing a novel methodology for the synthesis of 2,3-disubstituted indoles, they required a highly versatile activating group for primary amines that could facilitate Mitsunobu reactions and be removed in the presence of sensitive functional groups like aldehydes and α,β-unsaturated esters.[2] Their exploration led to the realization that highly electron-deficient sulfonamides, such as 2- and 4-nitrobenzenesulfonamides, could be readily cleaved by soft nucleophiles like thiolates.[2] This discovery was foundational to the development of the now widely used Fukuyama Amine Synthesis .[3]

The key advantage of the nosyl group over the tosyl group is its susceptibility to nucleophilic aromatic substitution for deprotection, a much milder method than the strong acid or reducing conditions required for tosyl group removal.[3]

Core Concepts: Protection and Activation

The utility of the nosyl group stems from two primary functions:

-

Amine Protection: Nosyl amides are stable to a wide range of reaction conditions, making them effective protecting groups. Their compatibility with other common protecting groups like Boc and Cbz allows for orthogonal protection strategies in multi-step syntheses.[4]

-

N-H Activation: The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton in a primary nosyl amide. This enhanced acidity facilitates deprotonation with mild bases, allowing for efficient N-alkylation under conditions such as the Mitsunobu reaction or with standard alkyl halides.[3][5]

This dual role as both a protecting and activating group is a central theme in the application of nosyl chemistry.[6]

Mechanism of Key Transformations

Synthesis of Nosyl Amides

The formation of a nosyl amide is typically a straightforward reaction between a primary or secondary amine and a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) in the presence of a base.

Caption: General synthesis of a nosyl amide.

Deprotection of Nosyl Amides

The cleavage of the nosyl group is its most defining feature. It proceeds via a nucleophilic aromatic substitution mechanism. A soft nucleophile, typically a thiolate, attacks the nitro-substituted aromatic ring to form a Meisenheimer complex .[3] This intermediate then collapses, leading to the extrusion of sulfur dioxide and the release of the free amine.[2][3]

Caption: Deprotection mechanism via a Meisenheimer complex.

The Fukuyama Amine Synthesis Workflow

The Fukuyama amine synthesis provides a powerful method for preparing secondary amines from primary amines. The workflow involves three key steps:

-

Nosylation: Protection of a primary amine with nosyl chloride.

-

Alkylation: N-alkylation of the resulting nosyl amide. The acidic N-H proton allows for the use of mild bases and various alkylating agents, including under Mitsunobu conditions.[3][5]

-

Deprotection: Removal of the nosyl group with a thiol and base to yield the secondary amine.[3]

Caption: Workflow of the Fukuyama Amine Synthesis.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the deprotection of various nosyl amides, providing a comparative overview of different methodologies.

Table 1: Thiol-Based Deprotection in Solution

| Substrate (N-Nosyl Amine) | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol, KOH | Acetonitrile | 50 | 40 min | 89-91 | [7] |

| N-benzyl-N-methyl-2-nitrobenzenesulfonamide | Thiophenol, K₂CO₃ | DMF | RT | 2 h | >95 | [7] |

| N-Nosyl-L-phenylalanine methyl ester | Mercaptoethanol, DBU | DMF | RT | 30 min | 98 | [7] |

| N-Nosyl-N-methylbenzylamine | Thiophenol, Cs₂CO₃ | THF | RT | 24 h | 96 | [7] |

Table 2: Solid-Supported and Microwave-Assisted Deprotection

| Substrate (N-Nosyl Amine) | Reagents | Solvent | Conditions | Time | Yield (%) | Reference |

| N-Nosyl-N-methylbenzylamine | PS-thiophenol, Cs₂CO₃ | THF | Room Temperature | 24 h | 96 | [4][7] |

| N-Nosyl-N-methylbenzylamine | PS-thiophenol, Cs₂CO₃ | THF | Microwave (80°C) | 6 min | 95 | [4][7] |

| N-Nosyl-dibenzylamine | PS-thiophenol, Cs₂CO₃ | THF | Microwave (80°C) | 6 min | 94 | [7] |

| N-Nosyl-piperidine | PS-thiophenol, Cs₂CO₃ | THF | Microwave (80°C) | 6 min | 92 | [7] |

Detailed Experimental Protocols

Protocol: Deprotection of a Secondary Nosyl Amide (Fukuyama Method)

This protocol is adapted from the procedure for the deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide.[3]

Materials:

-

N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium hydroxide (KOH), 10.9 M aqueous solution (2.5 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Charge a two-necked, round-bottomed flask equipped with a magnetic stirring bar and nitrogen inlet with thiophenol (2.5 eq) and acetonitrile.

-

Cool the mixture in an ice-water bath.

-

Add the 10.9 M aqueous potassium hydroxide solution (2.5 eq) dropwise over 10 minutes.

-

After stirring for 5 minutes, remove the ice-water bath.

-

Add a solution of the nosyl amide (1.0 eq) in acetonitrile over 20 minutes.

-

Heat the reaction mixture in a 50°C oil bath for 40 minutes.

-

Allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water and extract with dichloromethane (3 x).

-

Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired secondary amine.[3]

Protocol: Deprotection using a Solid-Supported Thiol

This protocol describes the deprotection of a nosyl amide using a polymer-supported (PS) thiophenol resin.[4]

Materials:

-

Nosyl amide (1.0 eq)

-

PS-thiophenol resin (~2.0 mmol/g loading, ~1.1 eq)

-

Cesium carbonate (Cs₂CO₃, 3.25 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the nosyl amide (1.0 eq) in dry THF in a sealed vial.

-

Add cesium carbonate (3.25 eq) followed by PS-thiophenol resin (~1.1 eq).

-

Shake the mixture at room temperature for 8 hours.

-

Add a second portion of PS-thiophenol resin (~1.1 eq) and continue shaking for an additional 16 hours. (Note: Reaction progress should be monitored, e.g., by TLC, to determine if a second addition is necessary).

-

Filter the contents of the vial through a sintered glass funnel.

-

Wash the resin thoroughly with THF and CH₂Cl₂.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to isolate the product amine.[4]

Advanced and Modern Applications

While the primary use of nosyl amides is in amine synthesis, their unique reactivity has been exploited in more complex transformations. For instance, the nosyl group has been employed as a functional protecting group in tandem Michael/Truce-Smiles rearrangement reactions to construct complex polycyclic and heterocyclic systems.[8][9] In these cases, the nosyl group not only protects the amine but also participates directly in the key bond-forming cascade.[8][9]

Conclusion

The discovery and development of nosyl amide chemistry have provided a robust and versatile platform for the synthesis of primary and secondary amines. The mild conditions required for both the introduction and, crucially, the removal of the nosyl group make it a superior choice to traditional sulfonamides like tosyl amides, especially in the context of total synthesis of complex, functional-group-rich molecules. The Fukuyama amine synthesis, which leverages the dual protecting and activating nature of the nosyl group, stands as a testament to its importance. Ongoing research continues to expand the utility of the nosyl group into novel synthetic methodologies, ensuring its continued relevance in the field of organic chemistry.

References

- 1. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharm.or.jp [pharm.or.jp]

- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of the 2-Nitrobenzenesulfonyl (Nosyl) Group for Amine Protection

Introduction

In the realm of multi-step organic synthesis, particularly in drug development and peptide chemistry, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a well-established and versatile protecting group for primary and secondary amines. Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and, most notably, its facile cleavage under mild conditions. This document provides detailed application notes and protocols for the use of the nosyl group, with a specific focus on the protection of amines such as in N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide.

The nosyl group's utility is underscored by the strong electron-withdrawing effect of the ortho-nitro group, which activates the sulfonyl group for nucleophilic attack during deprotection.[1] This feature allows for selective removal in the presence of other protecting groups, making it a valuable tool in orthogonal synthesis strategies.

Data Presentation: Deprotection of N-Alkyl-2-nitrobenzenesulfonamides

The removal of the nosyl group is typically achieved via nucleophilic aromatic substitution with a thiol-based reagent in the presence of a base.[2] A variety of conditions have been reported, offering flexibility to accommodate different substrates and functional groups.

| Substrate | Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 0.67 | 89-91 | [2] |

| N-propyl-2-nitrobenzenesulfonamide | Thiophenol | Potassium Hydroxide | Acetonitrile | 50 | 0.67 | Not specified | [2] |

Experimental Protocols

Protocol 1: Protection of an Amine with 2-Nitrobenzenesulfonyl Chloride (General Procedure)

This protocol describes a general method for the protection of a primary or secondary amine with 2-nitrobenzenesulfonyl chloride.

Materials:

-

Primary or secondary amine (1.0 equiv.)

-

2-Nitrobenzenesulfonyl chloride (1.1 equiv.)

-

Pyridine or Triethylamine (1.5 equiv.)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Rotary evaporator

-